molecular formula C20H18FN3O4 B2600534 1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-72-8

1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2600534
CAS No.: 941969-72-8
M. Wt: 383.379
InChI Key: JBPMQFCUSCCMTC-UHFFFAOYSA-N
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Description

  • Starting materials: 4-fluorobenzaldehyde.
  • Reaction conditions: Condensation reactions under basic conditions.
  • Methoxylation:

    • Starting materials: Methanol and appropriate methoxy donors.
    • Reaction conditions: Typically involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions

    • Formation of the Dihydropyridazine Core:

      • Starting materials: Hydrazine derivatives and diketones.
      • Reaction conditions: Reflux in ethanol or methanol, often in the presence of an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The carbonyl group in the dihydropyridazine core can be reduced to form alcohols.

      Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products:

    • Oxidation products: Aldehydes, carboxylic acids.
    • Reduction products: Alcohols.
    • Substitution products: Amino or thiol derivatives.

    Scientific Research Applications

    1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

      Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

      Industry: Utilized in the development of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.

    Comparison with Similar Compounds

    • 1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
      • 1-(4-chlorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide.
      • 1-(4-bromophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide.

    Uniqueness:

    • The presence of the fluorophenyl group imparts unique electronic properties, potentially enhancing the compound’s biological activity.
    • The methoxy groups may influence the compound’s solubility and reactivity, making it distinct from other similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18FN3O4/c1-27-16-6-4-3-5-13(16)12-22-20(26)19-17(28-2)11-18(25)24(23-19)15-9-7-14(21)8-10-15/h3-11H,12H2,1-2H3,(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JBPMQFCUSCCMTC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18FN3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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